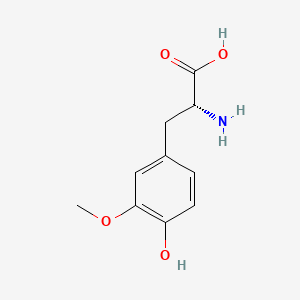

3-Methoxy-D-tyrosine

描述

3-Methoxy-D-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring at the third position. This compound is of significant interest due to its role as a metabolite of L-DOPA, a precursor to several neurotransmitters, including dopamine. It is also known for its potential neuromodulatory effects and involvement in various biochemical pathways.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-D-tyrosine typically involves the O-methylation of L-DOPA. This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group on the benzene ring of L-DOPA . The reaction conditions generally require a buffered aqueous solution at physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express high levels of COMT. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities.

化学反应分析

Types of Reactions: 3-Methoxy-D-tyrosine undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as thiols and amines can be used under basic conditions to substitute the methoxy group.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted tyrosine derivatives.

科学研究应用

Cognitive Enhancement

Research indicates that 3-MD-Tyr may support cognitive functions such as attention, memory retention, and overall mental clarity. Studies have shown that compounds affecting dopamine pathways can lead to improved cognitive performance under stress or fatigue conditions .

Mood Support

Given its influence on dopamine levels, 3-MD-Tyr has been investigated for its potential role in mood regulation. Some studies suggest that it may help alleviate symptoms of depression and anxiety by modulating neurotransmitter activity .

Physical Performance

Athletes have explored the use of 3-MD-Tyr to enhance physical performance. Its potential to improve energy levels and focus during workouts makes it an attractive supplement for those engaged in high-intensity training .

Bioconjugation Techniques

Recent advancements in protein bioconjugation have highlighted the utility of tyrosine derivatives like 3-MD-Tyr. Its unique properties allow for site-selective modifications on proteins, which are crucial for developing therapeutics such as antibody-drug conjugates (ADCs) and targeted delivery systems . The ability to introduce functional groups selectively enhances the versatility of bioconjugates in drug development.

Case Study 1: Cognitive Performance Under Stress

A study examined the effects of tyrosine supplementation on cognitive performance during stressful conditions. Participants receiving 3-MD-Tyr showed significant improvements in working memory tasks compared to controls, suggesting its efficacy as a cognitive enhancer under duress .

Case Study 2: Bioconjugation Applications

Research into tyrosine bioconjugation methods has demonstrated that using 3-MD-Tyr can facilitate efficient labeling of proteins for therapeutic applications. For instance, a study reported successful conjugation of small-molecule inhibitors to antibodies using electrochemical methods that target tyrosine residues selectively .

Summary Table of Applications

作用机制

The mechanism of action of 3-Methoxy-D-tyrosine involves its interaction with various molecular targets and pathways:

Neuromodulation: It acts as a neuromodulator by influencing the activity of dopamine receptors and other neurotransmitter systems.

Enzyme Inhibition: It inhibits the activity of catechol-O-methyltransferase (COMT), thereby affecting the metabolism of catecholamines such as dopamine.

Signaling Pathways: It modulates signaling pathways involving cyclic AMP (cAMP) and protein kinase A (PKA), leading to changes in cellular functions and gene expression.

相似化合物的比较

3-Methoxy-D-tyrosine can be compared with other similar compounds, such as:

L-DOPA: A precursor to dopamine, which is also metabolized by COMT to form this compound.

3-Methoxy-L-tyrosine: The L-enantiomer of this compound, which has similar biochemical properties but different stereochemistry.

3-Methoxy-alpha-methyl-L-tyrosine: A derivative with an additional methyl group at the alpha position, which affects its metabolic and pharmacological properties.

Uniqueness: this compound is unique due to its specific interaction with dopamine receptors and its role as a neuromodulator. Its ability to inhibit COMT and modulate cAMP signaling pathways distinguishes it from other tyrosine derivatives.

生物活性

3-Methoxy-D-tyrosine (3-MT) is a derivative of the amino acid tyrosine and has garnered attention for its potential biological activities, particularly in the context of neurochemistry and pharmacology. This article delves into the biological activity of 3-MT, examining its mechanisms, effects on neurotransmitter systems, and implications for therapeutic use.

3-MT is primarily recognized as a metabolite of L-DOPA, produced via the action of catechol-O-methyltransferase (COMT). It plays a role in the regulation of dopamine levels in the brain, which is crucial for various neurological functions. Unlike L-DOPA, 3-MT does not inhibit L-amino acid decarboxylase, allowing it to maintain dopamine synthesis without interference .

Key Mechanisms:

- Dopamine Regulation: 3-MT is believed to enhance dopamine production and regulation, potentially improving mood and cognitive function .

- Catecholamine Synthesis: It may influence the synthesis of catecholamines (dopamine, norepinephrine, epinephrine), which are vital for stress response and cognitive performance .

- MAO-B Inhibition: 3-MT may inhibit monoamine oxidase B (MAO-B), leading to increased levels of dopamine and other catecholamines .

Neuroprotective Effects

Studies have indicated that 3-MT may exert neuroprotective effects, particularly in models of Parkinson's disease. For instance, research shows that administration of 3-MT increased dopamine levels in the brains of rats with Parkinson's disease and improved motor functions .

Impact on Mood Disorders

In clinical settings, 3-MT has been evaluated for its effects on mood disorders. A double-blind trial involving patients with major depression demonstrated that while L-tyrosine increased certain metabolites like 3-methoxy-4-hydroxyphenylglycol (MHPG), it did not exhibit significant antidepressant activity . This suggests that while related compounds may influence neurotransmitter dynamics, their direct effects on mood may vary.

Research Findings

Recent studies have focused on the pharmacological actions of 3-MT. Below is a summary table highlighting key findings from various research studies:

Case Studies

-

Parkinson's Disease Model:

- In a controlled study involving rats with induced Parkinson's disease, administration of 3-MT resulted in significant increases in brain dopamine levels compared to control groups. This was associated with notable improvements in motor function as assessed by standardized behavioral tests.

- Mood Disorders:

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 3-Methoxy-D-tyrosine, and what key spectral markers should be observed?

- Methodological Answer : Confirming the structure requires a combination of 1H/13C NMR and mass spectrometry (MS) . In NMR, the methoxy group (-OCH3) appears as a singlet near δ 3.7 ppm (1H) and δ 55–60 ppm (13C). Aromatic protons from the tyrosine backbone typically show splitting patterns between δ 6.5–7.2 ppm. High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 211.22 (C10H13NO4). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions to ensure enantiomeric purity?

- Methodological Answer : Synthesis often starts with D-tyrosine , followed by methoxy group introduction via O-methylation using methyl iodide (CH3I) in the presence of a base (e.g., NaH) under anhydrous conditions. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are essential to prevent side reactions. Chiral purity is maintained using enantioselective catalysts (e.g., palladium with chiral ligands) or enzymatic resolution. Post-synthesis, chiral HPLC (e.g., with a Chiralpak® column) validates enantiomeric excess (>98%) .

Q. How can HPLC be optimized for quantifying this compound in complex biological matrices?

- Methodological Answer : Use a C18 reverse-phase column with a mobile phase of acetonitrile:water (15:85 v/v) containing 0.1% trifluoroacetic acid (TFA) for ion-pairing. Detection at 280 nm (aromatic absorbance) ensures sensitivity. For complex samples (e.g., plasma), pre-column derivatization with dansyl chloride improves detection limits. Calibration curves should span 0.1–100 µM, with recovery rates validated using spiked matrices .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported enzymatic inhibition data of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in enzyme sources (e.g., recombinant vs. native tyrosine hydroxylase) or assay conditions (pH, cofactors like tetrahydrobiopterin). To address this:

Standardize protocols using purified enzymes and validated kinetic parameters (Km, Vmax).

Compare inhibition curves under identical buffer systems (e.g., 50 mM phosphate, pH 6.8).

Verify compound purity via HPLC and NMR, as impurities (e.g., DL mixtures) can skew results .

Q. What experimental strategies are employed to investigate the role of this compound in modulating neurotransmitter synthesis pathways?

- Methodological Answer : Use radiolabeled 14C-3-Methoxy-D-tyrosine to trace incorporation into catecholamines (dopamine, norepinephrine) in in vitro neuronal models. Pair this with knockout cell lines (e.g., tyrosine hydroxylase-deficient PC12 cells) to isolate metabolic pathways. LC-MS/MS quantifies downstream metabolites, while siRNA silencing identifies regulatory genes. Comparative studies with structural analogs (e.g., m-tyrosine) clarify positional isomer effects .

Q. What are the challenges in assessing the in vivo stability of this compound, and how can isotopic labeling techniques address these?

- Methodological Answer : Challenges include rapid hepatic metabolism and blood-brain barrier permeability . To track stability:

Administer deuterated (D2) this compound and monitor via LC-HRMS in plasma and cerebrospinal fluid.

Use microdialysis probes in rodent models for real-time pharmacokinetic profiling.

Compare half-lives with prodrug derivatives (e.g., ester-protected forms) to enhance bioavailability .

属性

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDUUKDQEHURQC-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15402-76-3 | |

| Record name | 3-O-Methyldopa, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-METHYLDOPA, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI2DN1QC9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。